molecular formula C13H7ClN2O4 B13900728 2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole

2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole

Cat. No.: B13900728
M. Wt: 290.66 g/mol
InChI Key: KYDJYXQPPFBHTR-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles It is characterized by the presence of a benzoxazole ring substituted with a 2-chloro-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole typically involves the reaction of 2-chloro-4-nitrophenol with 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2-(2-Chloro-4-nitrophenoxy)acetic acid
  • 2-(2-Chloro-4-nitrophenoxy)methylpyridine

Uniqueness

2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C13H7ClN2O4

Molecular Weight

290.66 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-1,3-benzoxazole

InChI

InChI=1S/C13H7ClN2O4/c14-9-7-8(16(17)18)5-6-11(9)19-13-15-10-3-1-2-4-12(10)20-13/h1-7H

InChI Key

KYDJYXQPPFBHTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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